molecular formula C10H16O4 B3196264 [2-(Acetyloxymethyl)cyclobutyl]methyl acetate CAS No. 98515-98-1

[2-(Acetyloxymethyl)cyclobutyl]methyl acetate

Cat. No.: B3196264
CAS No.: 98515-98-1
M. Wt: 200.23 g/mol
InChI Key: FYXBCGVHUPQUPI-UHFFFAOYSA-N
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Description

[2-(Acetyloxymethyl)cyclobutyl]methyl acetate: is an organic compound with the molecular formula C10H16O4. It is a derivative of cyclobutane, featuring two acetate groups attached to the cyclobutyl ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Acetyloxymethyl)cyclobutyl]methyl acetate typically involves the acetylation of [2-(hydroxymethyl)cyclobutyl]methanol. This reaction can be carried out using acetic anhydride in the presence of a catalyst such as pyridine or triethylamine. The reaction is usually conducted at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [2-(Acetyloxymethyl)cyclobutyl]methyl acetate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reduction reactions can convert the acetate groups to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with sodium methoxide (NaOMe) can replace the acetate groups with methoxy groups.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: LiAlH4, NaBH4, ethanol

    Substitution: NaOMe, methanol

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Methoxy derivatives

Scientific Research Applications

Chemistry: In organic synthesis, [2-(Acetyloxymethyl)cyclobutyl]methyl acetate serves as a building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: This compound can be used as a probe to study enzyme-catalyzed reactions involving ester hydrolysis. It helps in understanding the specificity and kinetics of esterases and lipases.

Medicine: In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. They may exhibit antimicrobial, anti-inflammatory, or anticancer properties.

Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of agrochemicals, fragrances, and polymers. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [2-(Acetyloxymethyl)cyclobutyl]methyl acetate involves the hydrolysis of the acetate groups by esterases or chemical hydrolysis under acidic or basic conditions. The resulting alcohols can further participate in various biochemical pathways or chemical reactions. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    [2-(Hydroxymethyl)cyclobutyl]methanol: The precursor to [2-(Acetyloxymethyl)cyclobutyl]methyl acetate, featuring hydroxyl groups instead of acetate groups.

    [2-(Methoxymethyl)cyclobutyl]methyl acetate: A derivative with methoxy groups replacing the hydroxyl groups.

    Cyclobutyl acetate: A simpler ester derivative of cyclobutane.

Uniqueness: this compound stands out due to the presence of two acetate groups, which impart unique reactivity and stability. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and industrial applications.

Properties

IUPAC Name

[2-(acetyloxymethyl)cyclobutyl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-7(11)13-5-9-3-4-10(9)6-14-8(2)12/h9-10H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYXBCGVHUPQUPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1CCC1COC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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